molecular formula C14H16N2O4S2 B12198751 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12198751
M. Wt: 340.4 g/mol
InChI Key: IYZUQDVUWLVBFI-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group, a phenyl substituent at position 3, and a 2-methoxyacetamide moiety at the ylidene position. The compound’s sulfone group enhances polarity, while the methoxy and phenyl groups contribute to lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methoxyacetamide

InChI

InChI=1S/C14H16N2O4S2/c1-20-7-13(17)15-14-16(10-5-3-2-4-6-10)11-8-22(18,19)9-12(11)21-14/h2-6,11-12H,7-9H2,1H3

InChI Key

IYZUQDVUWLVBFI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzo[d]thiazol-2-ol with 1,2-dibromoethane in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Stereochemical and Substituent Variations

A closely related analog, 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS: 902047-85-2), shares the same core but differs in stereochemistry (Z-configuration) and substituents (2-methoxyphenyl vs. phenyl). Additionally, the 2-methoxyphenyl group introduces an extra hydrogen-bond acceptor, which could enhance solubility compared to the phenyl group in the target compound .

Table 1: Structural Comparison

Feature Target Compound Z-Isomer Analog (902047-85-2)
Configuration (2E) (2Z)
Substituent at Position 3 Phenyl 2-Methoxyphenyl
Sulfone Group 5,5-Dioxido 5,5-Dioxido
Key Functional Groups 2-Methoxyacetamide 2-Methoxyacetamide

Supramolecular Interactions and Crystal Packing

describes a triazole-thione derivative forming a hexamer via N–H···O/S and O–H···S hydrogen bonds. The target compound’s sulfone and methoxy groups could similarly facilitate hydrogen bonding, influencing crystallization behavior. For example, the sulfone’s electronegative oxygens may act as hydrogen-bond acceptors, while the methoxy group could participate in CH···O interactions, affecting solubility and solid-state stability .

Table 3: Hydrogen-Bonding Propensity

Compound Hydrogen-Bond Donors/Acceptors Observed Supramolecular Structure
Target Compound Sulfone O, Methoxy O, Acetamide NH Likely layered or helical packing
Triazole-Thione () N–H, O–H, S–H Hexameric assembly

Biological Activity

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 386.437 g/mol
  • CAS Number : 120330-44-1

The compound features a thieno[3,4-d][1,3]thiazole core structure that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)
HeLa29.51
SGC-790127.52
MCF-732.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory activities. For instance, it has been observed to reduce nitric oxide (NO) production in macrophages with an IC50 value of 34.25 μM. This suggests a mechanism through which the compound may exert protective effects against inflammatory diseases.

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and inflammation. Research indicates that it may modulate the NF-kB pathway, which plays a critical role in inflammatory responses and cancer progression.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models of human tumors demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group showed a 60% reduction in tumor size after four weeks of treatment.

Case Study 2: In Vivo Anti-inflammatory Activity

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

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